molecular formula C8H7BrO2S B6359461 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole CAS No. 1785446-24-3

5-Bromo-4-(methylthio)benzo[d][1,3]dioxole

Cat. No.: B6359461
CAS No.: 1785446-24-3
M. Wt: 247.11 g/mol
InChI Key: VGMXUPKCPGSQKI-UHFFFAOYSA-N
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Description

5-Bromo-4-(methylthio)benzo[d][1,3]dioxole is an organic compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol . It is characterized by a bromine atom, a methylthio group, and a benzo[d][1,3]dioxole moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole typically involves the bromination of 4-(methylthio)benzo[d][1,3]dioxole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methylthio)benzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted benzo[d][1,3]dioxoles.

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-brominated benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

5-Bromo-4-(methylthio)benzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(methylthio)benzo[d][1,3]dioxole is unique due to the presence of both a bromine atom and a methylthio group on the benzo[d][1,3]dioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-4-methylsulfanyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMXUPKCPGSQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC2=C1OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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